5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O5/c1-28-13-5-6-14(15(10-13)24(26)27)16-7-8-17(29-16)18(25)23-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXNRMTIMZMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methoxy-2-nitroaniline to form the amide bond. Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-hydroxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.
Reduction: Formation of 5-(4-methoxy-2-aminophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.
Substitution: Formation of various trifluoromethyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the trifluoromethyl group can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Impact of Substituent Position: The 3-(trifluoromethyl)phenyl group in the target compound (vs. 4-methoxy-3-CF₃ in ) highlights positional isomerism. The meta-CF₃ group may enhance steric hindrance and lipophilicity compared to para-substituted analogues .
Heterocycle Variations :
- Furan vs. Thiophene : Thiophene-based analogues () exhibit greater electron delocalization due to sulfur’s polarizability, which may influence binding interactions in biological systems (e.g., antibacterial activity) .
Synthetic Efficiency :
- Yields vary significantly: 67% for compound 22o () vs. 42% purity for a nitrothiophene-carboxamide (). This suggests that electron-withdrawing groups (e.g., CF₃) and heterocycle choice impact reaction optimization .
Biological Relevance: Antiparasitic Potential: Compound 22o () demonstrated trypanocidal activity, implying that the target compound’s nitro-furan scaffold may share similar pharmacological properties . Antibacterial Activity: Nitrothiophene-carboxamides () showed narrow-spectrum antibacterial effects, suggesting that nitro-heterocycles are a viable pharmacophore for antibiotic development .
Physicochemical and Electronic Properties
- Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the furan ring and enhancing electrophilic reactivity. Methoxy groups (-OCH₃) are electron-donating, which may stabilize intermediates during synthesis (e.g., ’s Meerwein arylation) .
Biological Activity
5-(4-Methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a furan ring, a methoxy-nitrophenyl group, and a trifluoromethyl-phenyl group, making it a versatile candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C19H13F3N2O5. Its structure includes:
- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Methoxy Group : Enhances lipophilicity and may influence biological interactions.
- Nitro Group : Can be reduced to form reactive intermediates, potentially increasing bioactivity.
- Trifluoromethyl Group : Known for enhancing the binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The presence of the nitro group allows for bioreduction, leading to the formation of reactive intermediates that may inhibit key enzymes involved in cancer proliferation.
- Receptor Binding : The trifluoromethyl group can enhance the binding affinity to specific receptors, facilitating more effective drug action.
- Antioxidant Activity : The compound may exhibit antioxidant properties through the reduction of oxidative stress markers in cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of estrogen receptors |
| A549 (Lung Cancer) | 8.7 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
These results indicate that the compound has significant cytotoxic effects on cancer cells, with varying potency depending on the cell line.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The presence of the trifluoromethyl group is believed to enhance its antimicrobial properties by disrupting bacterial membranes.
Case Studies
-
Study on Anticancer Properties :
A study published in Molecules evaluated the efficacy of various furan derivatives, including our compound, against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity due to increased electron density at critical binding sites on target proteins . -
Antimicrobial Evaluation :
Research conducted by MDPI demonstrated that trifluoromethyl-substituted compounds exhibited significant antibacterial activity against multiple strains, suggesting that modifications in chemical structure could lead to improved therapeutic agents .
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (Ph-Fu) | 9.71° | |
| Intramolecular H-bond | N1⋯O3 (2.615 Å, 135°) | |
| C=O bond length | 1.22 Å |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Nitro-reduced amine | Prolonged heating | Use inert atmosphere (N₂) |
| Ester hydrolysis | Moisture | Dry solvents (molecular sieves) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
